5-Hexen-1-ol, 5-(phenylseleno)-
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Overview
Description
5-Hexen-1-ol, 5-(phenylseleno)- is an organic compound that features a hexenol backbone with a phenylseleno group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-1-ol, 5-(phenylseleno)- typically involves the reaction of 5-Hexen-1-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenide group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for 5-Hexen-1-ol, 5-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Hexen-1-ol, 5-(phenylseleno)- can undergo various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to yield alkenes.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding alkene.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Alkenes and selenoxides.
Reduction: Alkenes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
5-Hexen-1-ol, 5-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of selenium-containing biomolecules and their biological activities.
Medicine: Research into selenium-containing compounds has shown potential in developing new pharmaceuticals, particularly in the field of cancer therapy due to selenium’s role in redox biology.
Industry: It can be used in the development of new materials with unique properties, such as improved conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 5-Hexen-1-ol, 5-(phenylseleno)- involves its ability to participate in redox reactions due to the presence of the selenium atom. Selenium can undergo oxidation and reduction, which can influence various biochemical pathways. The phenylseleno group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
5-Hexen-1-ol: Lacks the phenylseleno group, making it less reactive in certain types of chemical reactions.
5-Hexyn-1-ol: Contains a triple bond instead of a double bond, leading to different reactivity and applications.
4-Penten-1-ol: Has a different position of the double bond, affecting its chemical properties and reactivity.
Uniqueness
5-Hexen-1-ol, 5-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct reactivity and potential applications in various fields. The selenium atom allows for unique redox chemistry and the formation of selenoxides, which are not possible with similar compounds lacking selenium.
Properties
CAS No. |
185815-09-2 |
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Molecular Formula |
C12H16OSe |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
5-phenylselanylhex-5-en-1-ol |
InChI |
InChI=1S/C12H16OSe/c1-11(7-5-6-10-13)14-12-8-3-2-4-9-12/h2-4,8-9,13H,1,5-7,10H2 |
InChI Key |
QHBSCHOSDDHRLL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCCO)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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